{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium
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Overview
Description
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium is a chemical compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups In this case, the phosphorus atom is bonded to three phenyl groups and one {2-[Di(propan-2-yl)amino]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with {2-[Di(propan-2-yl)amino]ethyl} chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while reduction may produce triphenylphosphine.
Scientific Research Applications
Chemistry
In chemistry, {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium is used as a ligand in coordination chemistry. Its ability to donate electron density to metal centers makes it valuable in the synthesis of metal complexes.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonium salts and biological membranes. Its lipophilic nature allows it to penetrate cell membranes, making it useful in cellular imaging studies.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to target specific cellular compartments can be exploited to deliver therapeutic agents to desired locations within the body.
Industry
In the industrial sector, this compound can be used as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in processes such as polymerization and organic synthesis.
Mechanism of Action
The mechanism by which {2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
{2-[Di(propan-2-yl)amino]ethyl}phosphine: A related compound with a similar structure but different reactivity.
Uniqueness
{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium is unique due to its combination of a phosphonium center with a {2-[Di(propan-2-yl)amino]ethyl} group. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable in various applications.
Properties
CAS No. |
89207-53-4 |
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Molecular Formula |
C26H33NP+ |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl-triphenylphosphanium |
InChI |
InChI=1S/C26H33NP/c1-22(2)27(23(3)4)20-21-28(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23H,20-21H2,1-4H3/q+1 |
InChI Key |
KODQGUURCRBGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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